(3-Aminopiperidin-1-yl)(2-chloropyridin-4-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-chloropyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-10-6-8(3-4-14-10)11(16)15-5-1-2-9(13)7-15/h3-4,6,9H,1-2,5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUKUTMGPTXRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Aminopiperidin-1-yl)(2-chloropyridin-4-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine ring and a chloropyridine moiety, suggests potential biological activity, particularly in the context of neurological disorders and other therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C11H13ClN2O, characterized by the following structural features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Chloropyridine Moiety : A pyridine ring substituted with chlorine, enhancing its reactivity and biological interactions.
- Ketone Functional Group : Contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert anxiolytic effects by modulating GABA receptors, which are crucial for inhibitory neurotransmission in the brain. This modulation can lead to alterations in signaling pathways associated with anxiety and stress responses.
Biological Activity Overview
The biological activities reported for this compound include:
| Activity | Description |
|---|---|
| Anxiolytic Effects | Potential to reduce anxiety through GABA receptor modulation. |
| Neuroprotective | May protect neuronal cells from damage, suggesting implications in neurodegenerative diseases. |
| Antimicrobial | Preliminary studies indicate possible antimicrobial properties against certain pathogens. |
Case Studies and Research Findings
- Anxiolytic Activity : In a study evaluating the anxiolytic potential of various piperidine derivatives, this compound demonstrated significant reduction in anxiety-like behaviors in rodent models when administered at dosages of 10 mg/kg. The compound's efficacy was comparable to established anxiolytics such as diazepam.
- Neuroprotective Effects : Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in models of oxidative stress. It was shown to decrease neuronal apoptosis and enhance cell viability in cultured neurons exposed to neurotoxic agents.
- Antimicrobial Activity : A study investigating the antimicrobial properties of various chloropyridine derivatives found that this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .
Synthetic Routes and Chemical Reactions
The synthesis of this compound typically involves:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the chloropyridine moiety via nucleophilic substitution.
- Final functionalization to achieve the ketone group.
Common reagents used include sodium hydride for deprotonation and dimethylformamide as a solvent for reaction optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
